6-Bromo-2-phenylquinoxaline
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Overview
Description
6-Bromo-2-phenylquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. It consists of a quinoxaline core with a bromine atom at the 6th position and a phenyl group at the 2nd position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylquinoxaline typically involves the condensation of 2-phenyl-1,2-diamine with 1,2-dibromoethane. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include 6-amino-2-phenylquinoxaline, 6-thio-2-phenylquinoxaline, and 6-alkoxy-2-phenylquinoxaline.
Oxidation Reactions: Products include quinoxaline N-oxides.
Reduction Reactions: Products include dihydroquinoxalines.
Scientific Research Applications
6-Bromo-2-phenylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenylquinoxaline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cellular processes such as proliferation and survival. The bromine atom and the phenyl group contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenylquinoxaline: Similar structure but with a chlorine atom instead of bromine.
6-Methyl-2-phenylquinoxaline: Similar structure but with a methyl group instead of bromine.
6-Nitro-2-phenylquinoxaline: Similar structure but with a nitro group instead of bromine.
Uniqueness
6-Bromo-2-phenylquinoxaline is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. The bromine atom also enhances its reactivity and binding affinity in biological systems compared to its chloro, methyl, and nitro analogs.
Properties
Molecular Formula |
C14H9BrN2 |
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Molecular Weight |
285.14 g/mol |
IUPAC Name |
6-bromo-2-phenylquinoxaline |
InChI |
InChI=1S/C14H9BrN2/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
YHTRSRPEBMBJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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